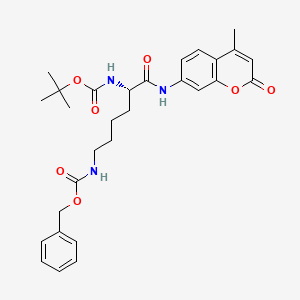

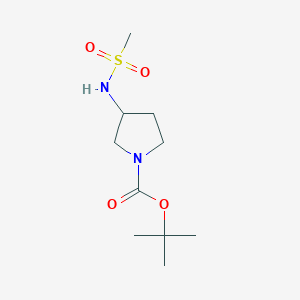

![molecular formula C12H13N3O4 B8238013 tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238013.png)

tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate

Overview

Description

Tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate is a useful research compound. Its molecular formula is C12H13N3O4 and its molecular weight is 263.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Compounds : tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate has been utilized in the synthesis of new chemical compounds. For example, it has been used in creating new imidazo[4,5-b]pyridin-5-one derivatives via vicarious nucleophilic substitution of hydrogen (Vanelle et al., 2004).

Photochemical Transformations : This compound plays a role in the photochemical transformations of certain derivatives, leading to the production of compounds with novel absorption and fluorescence properties (Kravchenko et al., 2018).

Fluorescent Chemosensors : Imidazole derivatives of tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate have been reported as reversible luminescent sensors for detecting cyanide and mercury ions, demonstrating its potential in environmental monitoring and chemical sensing (Emandi et al., 2018).

Antitumor Agents : Research has been conducted on benzimidazole derivatives, synthesized using tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate, as potential antitumor agents. Some compounds have shown promising activity against various cancer cell lines (Abonía et al., 2011).

Radioprotection and Electronics

Radioprotective Effects : Nitroxyl compounds derived from tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate have been studied for their potential as radioprotective drugs. These compounds exhibited cytotoxic and radioprotective effects in specific cell lines (Qin et al., 2009).

Electronic Properties : New benzimidazole derivatives, including tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate, have been synthesized for use as the acceptor unit in donor–acceptor–donor type polymers. These have been investigated for their electrochemical and optical properties, showing potential in electronic applications (Ozelcaglayan et al., 2012).

properties

IUPAC Name |

tert-butyl 5-nitrobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-13-9-6-8(15(17)18)4-5-10(9)14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUOSCFKZILUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

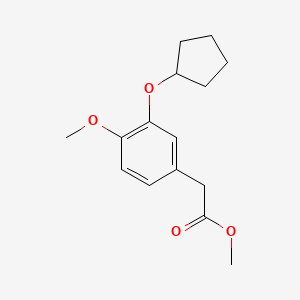

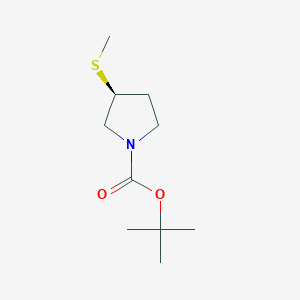

![N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B8237937.png)

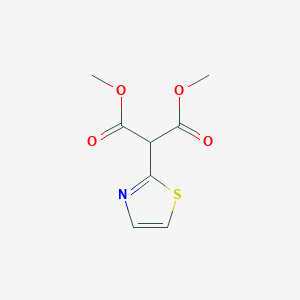

![1-[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B8237945.png)

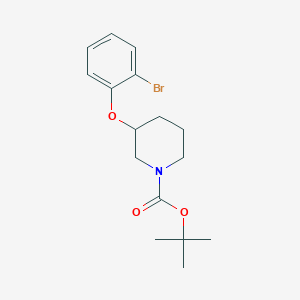

![10,16-dibromo-N,N-bis(1-cyclohexylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B8237947.png)

![spiro[5H-furo[3,4-b]pyridine-7,4'-piperidine];hydrochloride](/img/structure/B8237957.png)

![tert-butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate](/img/structure/B8237998.png)

![4-[Tert-butyl(dimethyl)silyl]oxybutanenitrile](/img/structure/B8238034.png)

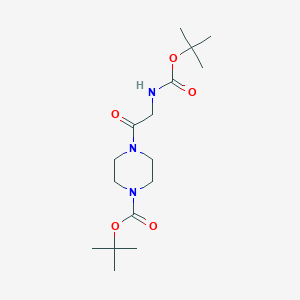

![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-methylbenzenesulfonate](/img/structure/B8238043.png)